molecular formula C15H19N3OS2 B2809515 N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 303091-28-3

N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2809515
CAS No.: 303091-28-3
M. Wt: 321.46
InChI Key: RDZRRYLEOROBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase, which is involved in glutamine metabolism. BPTES has been studied extensively in recent years due to its potential as a therapeutic agent for various types of cancer.

Scientific Research Applications

Thiophene Analogues in Carcinogenicity Studies

Research has explored thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, to evaluate their potential carcinogenicity. These studies indicate the importance of aromatic structures in biological activity and the potential of thiophene-containing compounds in carcinogenicity studies. The findings suggest that alterations in the aromatic system can significantly impact the biological and carcinogenic activities of such compounds (Ashby et al., 1978).

Degradation and Biotoxicity of Acetaminophen

Investigations into the degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs) provide insights into the environmental impact and biotoxicity of pharmaceutical compounds. This research is crucial for understanding how chemical structures degrade in environmental settings and their potential toxicological effects, which could be relevant for assessing the environmental stability and degradation pathways of N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (Qutob et al., 2022).

Biological Effects of Acetamide Derivatives

The review of the toxicology of acetamide and its derivatives provides comprehensive information on their biological effects, which can be useful when considering the bioactivity of acetamide-containing compounds like this compound. Understanding the biological responses and potential toxicities of these compounds can inform their safe handling and application in research settings (Kennedy, 2001).

Pharmacological Potential of Heterocyclic Systems

The pharmacological activities of heterocyclic systems based on 1,3,4-thiadiazole highlight the versatility of these structures in medicinal chemistry. Such compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This underscores the potential of this compound in various pharmacological applications (Lelyukh, 2019).

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-3-4-5-12-6-8-13(9-7-12)16-14(19)10-20-15-18-17-11(2)21-15/h6-9H,3-5,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZRRYLEOROBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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